Sodium 4-Acetamidobenzenesulfinate
Description
Historical Context and Evolution of Sulfinate Chemistry in Organic Synthesis
The journey of sulfinate chemistry has been one of overcoming challenges related to stability and reactivity. Sulfinic acids, the parent compounds of sulfinates, are known to be generally unstable, often undergoing disproportionation to yield sulfonic acids and thiosulfonates. wikipedia.org This inherent instability limited their direct application in early organic synthesis.
A significant step forward was the development of methods to prepare the more stable sulfinate salts. A classic method involves the reduction of sulfonyl chlorides. For instance, p-acetaminobenzenesulfinic acid can be prepared by the reduction of p-acetaminobenzenesulfonyl chloride with sodium sulfite (B76179). orgsyn.org The resulting sulfinic acid can then be converted to its sodium salt, Sodium 4-Acetamidobenzenesulfinate.
More recent advancements have focused on expanding the synthetic utility of sulfinates. This includes the development of sulfinate esters, which play a crucial role as chiral building blocks and have seen new synthetic methods from starting materials like thiols and aryl iodides. rsc.org Furthermore, the exploration of sulfinyl radicals, which for a long time were elusive in synthetic applications, has opened new frontiers. researchgate.net The generation of these radicals from precursors like sulfinyl sulfones, which can be formed in situ from sodium sulfinates, represents a significant evolution in the field. researchgate.net
Significance of Arylsulfinates as Synthetic Intermediates and Reagents
Arylsulfinates, including this compound, are highly versatile intermediates in organic chemistry. Their stability and reactivity profile make them valuable reagents for constructing key structural motifs found in many biologically active molecules. polyu.edu.hk
One of the primary applications of sodium arylsulfinates is as a surrogate for thiols in the synthesis of thioethers. polyu.edu.hk Traditional methods using thiols are often hampered by their volatility and strong, unpleasant odors. Sodium arylsulfinates provide a solid, odorless alternative. polyu.edu.hk For example, diaryl thioethers can be synthesized in high yields through the coupling of sodium arylsulfinates with aryl iodides using a copper oxide catalyst or with arylboronic acids. polyu.edu.hk
In addition to thioether synthesis, arylsulfinates are effective precursors for sulfonamides. Researchers have developed iodine-catalyzed oxidative amination of sodium sulfinates to produce a wide range of sulfonamides under mild, transition-metal-free conditions. elsevierpure.com This provides a direct and convenient route to this important functional group, which is a core component of many pharmaceutical drugs. polyu.edu.hk
The utility of arylsulfinates also extends to the synthesis of sulfones. They can react with various reagents to form sulfones, which are another class of valuable sulfur-containing compounds. wikipedia.orgacs.org The ability of sulfinates to participate in radical reactions has further broadened their applicability, allowing for novel carbon-sulfur bond formations. researchgate.netnih.gov
Overview of Research Trajectories for this compound
Current research involving this compound is aligned with the broader trends in sulfinate chemistry. A primary focus is its use as a versatile building block for introducing the 4-acetamidobenzenesulfinyl or 4-acetamidobenzenesulfonyl group into more complex molecular architectures.
Given the established role of sulfinates as radical precursors, a significant research trajectory involves the generation of radicals from this compound for use in various coupling reactions. acs.org These reactions are central to late-stage functionalization in drug discovery, where the introduction of specific groups can fine-tune the properties of a lead compound.
The development of new catalytic systems that can activate this compound for cross-coupling reactions remains an active area of investigation. The goal is to create more efficient, selective, and environmentally benign methods for forming carbon-sulfur and nitrogen-sulfur bonds. The stability and physical properties of this compound make it an attractive starting material for these endeavors.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | sodium;4-acetamidobenzenesulfinate |
| Molecular Formula | C₈H₈NNaO₃S |
| Molecular Weight | 221.21 g/mol |
| CAS Number | 15898-43-8 |
| Appearance | Solid |
Data sourced from PubChem. nih.gov
The following table provides a summary of the key synthetic applications of arylsulfinates.
| Product | Reactants | Key Advantages |
| Diaryl Thioethers | Sodium Arylsulfinate + Aryl Iodide/Arylboronic Acid | Odorless, solid thiol surrogate; mild reaction conditions. polyu.edu.hk |
| Sulfonamides | Sodium Arylsulfinate + Amine | Direct synthesis; mild, transition-metal-free conditions. polyu.edu.hkelsevierpure.com |
| Sulfones | Sulfinic Acids/Sulfinates + Alkylating Agents | Versatile synthesis of sulfone functional group. wikipedia.orgacs.org |
| Thioesters | Alkyl Arylsulfinates + Cycloalkanes (under CO) | Metal-free conditions; domino reaction. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-acetamidobenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S.Na/c1-6(10)9-7-2-4-8(5-3-7)13(11)12;/h2-5H,1H3,(H,9,10)(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCFZBOTLAEGND-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635423 | |
| Record name | Sodium 4-acetamidobenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-43-8 | |
| Record name | Sodium 4-acetamidobenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Sodium 4 Acetamidobenzenesulfinate and Analogous Arylsulfinates
Established Synthetic Routes to Sodium 4-Acetamidobenzenesulfinate
The most well-documented and traditionally employed method for the synthesis of this compound involves a two-step process: the chlorosulfonation of acetanilide (B955) followed by the reduction of the resulting sulfonyl chloride.
Methods Involving Sulfonyl Chlorides and Reduction Pathways
The synthesis begins with the electrophilic aromatic substitution of acetanilide with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride. orgsyn.orgorgsyn.org The acetamido group (-NHCOCH₃) is a moderate activating group and directs the incoming chlorosulfonyl group primarily to the para position. The use of acetanilide rather than aniline (B41778) is crucial, as the amino group of aniline would be protonated under the harsh acidic conditions, leading to undesired meta-substituted products. chegg.com
The reaction is typically carried out by gradually adding acetanilide to an excess of chlorosulfonic acid at a controlled temperature, often between 12-15°C, to manage the exothermic reaction and the evolution of hydrogen chloride gas. orgsyn.org After the initial reaction, the mixture is often heated to ensure completion. orgsyn.org
The subsequent step is the reduction of the 4-acetamidobenzenesulfonyl chloride to the corresponding sulfinic acid. A common and effective method for this reduction is the use of sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution. orgsyn.org The reaction mixture is typically kept slightly alkaline during the reduction process. orgsyn.org Acidification of the resulting this compound solution then precipitates the p-acetaminobenzenesulfinic acid, which can be isolated and subsequently converted back to its sodium salt if desired. orgsyn.org The yield for this reduction step is reported to be in the range of 43-47% based on the initial amount of acetanilide used. orgsyn.org
Table 1: Summary of the Established Synthesis of p-Acetaminobenzenesulfinic Acid
| Step | Reactants | Reagents | Product | Typical Yield | Reference |
| 1. Chlorosulfonation | Acetanilide | Chlorosulfonic Acid | 4-Acetamidobenzenesulfonyl Chloride | 77-81% | orgsyn.org |
| 2. Reduction | 4-Acetamidobenzenesulfonyl Chloride | Sodium Sulfite (Na₂SO₃) | p-Acetaminobenzenesulfinic Acid | 43-47% | orgsyn.org |
Alternative Synthetic Approaches to this compound
While the chlorosulfonation route is well-established, concerns over the use of excess chlorosulfonic acid and the generation of corrosive byproducts have prompted research into alternative methods. One promising approach involves the use of sulfur dioxide surrogates and starting materials other than acetanilide, such as aryl halides.
A potential alternative pathway for the synthesis of this compound could start from 4-bromoacetanilide. prepchem.com This approach would involve a palladium-catalyzed reaction with a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). nih.govepa.gov This method avoids the use of chlorosulfonic acid and offers a more direct route to the sulfinate. The general principle involves the catalytic conversion of aryl halides into ammonium (B1175870) sulfinates, which can then be converted to the desired sodium salt. nih.gov This gas- and reductant-free process represents a significant advancement in the synthesis of arylsulfinates. nih.gov
Development of Novel and Sustainable Synthesis Protocols for Arylsulfinates
Green Chemistry Approaches in Sulfinate Synthesis
A key focus of green chemistry in this context is the replacement of hazardous reagents and solvents. The use of stable, solid SO₂ surrogates like DABSO is a significant step forward, as it avoids the handling of gaseous and toxic sulfur dioxide. epa.govdtu.dk
Another important aspect of green chemistry is the use of environmentally benign solvents, with water being an ideal choice. Research has shown that some reactions for the synthesis of related sulfur-containing compounds, such as the sulfa-Michael addition with sodium arylsulfinates, can be efficiently carried out in water, which can enhance the reaction rate. asiapharmaceutics.info The development of catalytic systems that are effective in aqueous media is an active area of research.
Catalytic Strategies for Efficient Arylsulfinate Preparation
The use of transition metal catalysts, particularly palladium and copper, has revolutionized the synthesis of arylsulfinates and their derivatives. These catalytic methods often proceed under milder conditions and with greater functional group tolerance than traditional approaches.
Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of ammonium sulfinates from aryl halides and SO₂ surrogates, requiring only low loadings of the palladium catalyst. nih.gov Copper-catalyzed reactions have also been shown to be effective for the synthesis of masked (hetero)aryl sulfinates from aryl iodides under mild, base-free conditions. These masked sulfinates can then be readily converted to the desired sulfonyl derivatives.
These catalytic strategies not only provide more efficient and selective routes to arylsulfinates but also open up possibilities for the synthesis of a wider range of structurally diverse compounds.
Table 2: Comparison of Synthetic Approaches for Arylsulfinates
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |
| Traditional | Acetanilide | Chlorosulfonic Acid, Sodium Sulfite | Well-established, readily available starting materials | Use of excess corrosive reagents, generation of acidic waste |
| Alternative | Aryl Halides (e.g., 4-bromoacetanilide) | SO₂ Surrogates (e.g., DABSO), Palladium or Copper Catalysts | Avoids chlorosulfonic acid, potentially more direct | May require more specialized reagents and catalysts |
| Green/Catalytic | Various Aryl Precursors | Water as solvent, efficient catalysts (Pd, Cu) | Reduced environmental impact, milder conditions, higher efficiency | Catalyst cost and recovery can be a factor |
Reactivity Profiles and Reaction Mechanisms of Sodium 4 Acetamidobenzenesulfinate
Mechanistic Investigations of C-S Bond Formation Reactions
The formation of carbon-sulfur bonds using sodium 4-acetamidobenzenesulfinate is a cornerstone of its synthetic utility, enabling the synthesis of valuable sulfone and sulfonamide motifs.
Palladium-catalyzed desulfitative cross-coupling reactions represent a powerful method for creating aryl-aryl or aryl-heteroaryl bonds, where a sulfinate group is extruded as sulfur dioxide (SO₂). While originally developed for heterocyclic sulfinates, these reactions are applicable to carbocyclic variants like this compound. nih.gov
The generally accepted mechanism for this transformation begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. nih.gov This is followed by the oxidative addition of an aryl bromide to the Pd(0) catalyst. The subsequent key step is transmetalation, where the sodium sulfinate salt exchanges its organic group with the halide on the palladium complex. This forms a palladium sulfinate intermediate, which then undergoes extrusion of SO₂ and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. nih.gov
Detailed mechanistic studies using related carbocyclic sulfinates (e.g., sodium 4-methylbenzenesulfinate) have provided significant insights. acs.org For these types of substrates, the oxidative addition complex is typically the catalyst resting state, and the transmetalation step is turnover-limiting. acs.orgrsc.org The reaction rate has been observed to be approximately proportional to the square root of the palladium concentration, which suggests an equilibrium between a catalytically active monomeric species and an inactive dimeric off-cycle species. acs.org Additives such as potassium carbonate play a dual role: the carbonate anion traps the SO₂ byproduct, while the potassium cation can accelerate the crucial transmetalation step. nih.gov
Table 1: Key Mechanistic Aspects of Palladium-Catalyzed Desulfitative Cross-Coupling of Carbocyclic Sulfinates
| Mechanistic Feature | Description | Reference |
|---|---|---|
| Catalytic Cycle | Pd(0)/Pd(II) cycle involving oxidative addition, transmetalation, SO₂ extrusion, and reductive elimination. | nih.gov |
| Rate-Limiting Step | Transmetalation of the sulfinate to the palladium center. | rsc.org |
| Catalyst Resting State | Aryl bromide oxidative addition complex. | acs.orgrsc.org |
| Order in Catalyst | Half-order dependence (rate ∝ [Pd]⁰.⁵), suggesting a monomer-dimer equilibrium. | acs.org |
| Role of Base (K₂CO₃) | Traps SO₂ and the cation assists in transmetalation. | nih.gov |
Copper catalysts are effective in mediating the synthesis of sulfonamides from sodium sulfinates and amines. These reactions often proceed through a radical pathway involving single electron transfer (SET). rsc.org A convenient method involves the copper-catalyzed oxidative coupling between a sodium sulfinate, such as this compound, and an amine, using an oxidant like molecular oxygen (O₂) or dimethyl sulfoxide (B87167) (DMSO). rsc.org
Mechanistic investigations suggest that the reaction is initiated by the copper catalyst, which facilitates the oxidation of the sodium sulfinate to a sulfonyl radical (ArSO₂•). rsc.org This highly reactive intermediate is then trapped by the amine to form the critical N-S bond, ultimately yielding the sulfonamide product after subsequent steps.
Another related pathway is the reductive coupling of sodium sulfinates with nitroarenes. nih.gov In this approach, reducing agents like sodium bisulfite, sometimes in combination with tin(II) chloride, are used. The proposed mechanism involves the reduction of the nitroarene to a nitrosoarene intermediate. This intermediate can then react with the sulfonyl radical generated from the sulfinate, leading to the formation of the sulfonamide. nih.gov The generation of sulfonyl radicals from sodium sulfinates through oxidation is a common theme in these transformations.
This compound is an excellent precursor for the synthesis of sulfones and, less directly, thioethers through C-S bond formation.
Sulfone Synthesis: The most direct application of sodium sulfinates is in the synthesis of sulfones (Ar-SO₂-Ar'). This is commonly achieved via cross-coupling reactions with aryl, heteroaryl, or vinyl halides. These reactions can be catalyzed by various transition metals, including palladium and nickel. nih.gov A photoredox/nickel dual catalysis system has been developed that allows for the coupling of sodium sulfinates with aryl bromides, iodides, and even less reactive chlorides at room temperature. nih.gov This method showcases excellent functional group tolerance. Another approach uses an organoboron photocatalyst with a nickel catalyst under white light to achieve the coupling of aryl bromides with sodium sulfinates. mdpi.com These methods typically involve the generation of a sulfonyl radical from the sulfinate salt, which then engages in the catalytic cycle. nih.govmdpi.com
Thioether Synthesis: The synthesis of thioethers (Ar-S-Ar') from sodium sulfinates is more complex as it requires a reduction of the sulfur center. A Chan-Lam type C-S coupling reaction has been developed using a copper catalyst in the presence of a reductant like potassium sulfite (B76179). polyu.edu.hk The mechanistic study of this reaction suggests that the sulfite is involved in the deoxygenation of the sulfinate through a radical process. This generates a thiyl radical (ArS•) or a related sulfenyl anion, which then couples with an organoboron compound (e.g., an arylboronic acid) in the presence of the copper catalyst to form the thioether product. polyu.edu.hk
Elucidation of Carbon-Carbon Bond Formation Mechanisms
Beyond C-S bond formation, the sulfinate group can be used as a "handle" that is extruded to facilitate the formation of new carbon-carbon bonds.
The desulfitative Heck-type reaction provides a method for the arylation of alkenes using aryl sulfinic acids or their salts, such as this compound. nih.gov This reaction is catalyzed by palladium and results in the formation of a new C-C bond between the aryl group from the sulfinate and one of the sp² carbons of the alkene, with concomitant loss of SO₂.
The mechanism is analogous to the classic Heck reaction. It is proposed to start with the formation of an aryl-palladium(II) intermediate from the sulfinate salt via a desulfinylation process. This key intermediate then undergoes migratory insertion of the alkene into the aryl-palladium bond. The final step is a syn β-hydride elimination, which releases the arylated alkene product and a palladium-hydride species. This palladium-hydride species is then converted back to the active Pd(0) catalyst to complete the cycle. acs.org
Aryl ketones can be synthesized through a palladium(II)-catalyzed desulfitative reaction between sodium arylsulfinates and organic nitriles. nih.gov This transformation involves the formation of a C-C bond where the nitrile carbon becomes the carbonyl carbon of the resulting ketone.
Mechanistic studies, supported by ESI-MS and DFT calculations, provide a detailed picture of the catalytic cycle. The reaction is believed to proceed through an aryl palladium(II) intermediate, generated from the sodium sulfinate via desulfitation. nih.gov This intermediate then coordinates to the nitrile. A subsequent nucleophilic attack of the aryl group onto the nitrile carbon forms an imino-palladium species. Hydrolysis of this intermediate during the reaction or workup then yields the final aryl ketone product. A comparison of the energy profiles for this desulfinative process versus a similar decarboxylative route from benzoic acids indicates that generating the key aryl palladium intermediate from the sulfinate requires less free energy, highlighting the synthetic utility of sulfinates as aryl sources. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Sulfur dioxide |
| Sodium 4-methylbenzenesulfinate |
| Potassium carbonate |
| Dimethyl sulfoxide (DMSO) |
| Sodium bisulfite |
| Tin(II) chloride |
| Potassium sulfite |
| Arylboronic acid |
Radical Pathways and Intermediates in this compound Reactions
The involvement of radical intermediates in reactions with this compound is a cornerstone of its synthetic utility. These pathways open up avenues for the formation of carbon-sulfur and nitrogen-sulfur bonds, leading to the synthesis of a diverse array of organosulfur compounds.
This compound is a stable, solid compound that can be readily converted into the corresponding 4-acetamidobenzenesulfonyl radical (CH₃C(O)NHC₆H₄SO₂•) under appropriate conditions. This transformation is typically achieved through single-electron transfer (SET) processes. Once generated, this sulfonyl radical is a highly reactive intermediate that can engage in a variety of chemical reactions.
The generation of sulfonyl radicals from sodium sulfinates, including the 4-acetamido derivative, can be initiated by various methods. These include the use of chemical oxidants, electrochemical methods, and photoredox catalysis. nih.gov The general mechanism involves the one-electron oxidation of the sulfinate anion.
The subsequent reactivity of the 4-acetamidobenzenesulfonyl radical is diverse. It can undergo addition to unsaturated systems such as alkenes and alkynes, participate in substitution reactions, and be involved in cyclization processes. The presence of the acetamido group on the aromatic ring can influence the reactivity and selectivity of these radical reactions.
Recent studies have highlighted the broad applicability of sulfonyl radicals derived from sodium sulfinates in constructing a wide range of valuable sulfur-containing molecules, including sulfones, sulfonamides, and thiosulfonates. nih.gov
The efficient generation of sulfonyl radicals from this compound is highly dependent on the choice of oxidant and/or catalytic system. These components play a pivotal role in initiating the single-electron transfer process that triggers the radical cascade.
Oxidants:
A variety of chemical oxidants can be employed to promote the formation of sulfonyl radicals from sodium sulfinates. For instance, iodine (I₂) and ammonium (B1175870) iodide (NH₄I) have been shown to be effective mediators in the synthesis of sulfonamides from sodium sulfinates and amines. In this process, it is proposed that the sulfinate reacts with iodine to form a sulfonyl iodide intermediate, which then undergoes homolytic cleavage to produce the sulfonyl radical. nih.gov
Catalytic Systems:
Transition metal catalysts, particularly those based on copper, have proven to be highly effective in promoting radical reactions of sodium sulfinates. Copper catalysts can facilitate the single-electron transfer process, often operating through a Cu(I)/Cu(II) or Cu(II)/Cu(III) catalytic cycle. These copper-catalyzed reactions can be performed under mild conditions and often exhibit high functional group tolerance. nih.govmdpi.com
For example, copper-catalyzed reactions have been successfully used for the sulfonylation of various substrates using sodium sulfinates as the sulfonyl radical source. The specific ligand coordinated to the copper center can significantly impact the catalyst's reactivity and selectivity.
Photoredox catalysis has also emerged as a powerful tool for the generation of sulfonyl radicals from sulfinates under mild conditions using visible light. researchgate.net In this approach, a photocatalyst absorbs light and initiates an electron transfer process, leading to the oxidation of the sulfinate and the formation of the desired sulfonyl radical.
The table below summarizes various systems used for the generation of sulfonyl radicals from sodium sulfinates, which are applicable to this compound.
| Initiation Method | Reagents/Catalysts | Description | Reference |
| Chemical Oxidation | Iodine (I₂), Ammonium Iodide (NH₄I), Potassium Persulfate (K₂S₂O₈) | These oxidants facilitate the single-electron transfer from the sulfinate to generate the sulfonyl radical. | nih.gov |
| Transition Metal Catalysis | Copper salts (e.g., CuI, Cu(OAc)₂) with various ligands | Copper catalysts mediate the redox process, enabling the formation of sulfonyl radicals under mild conditions. | nih.govmdpi.com |
| Photoredox Catalysis | Ru or Ir-based photocatalysts with visible light | A photocatalyst absorbs light to initiate an electron transfer cascade, leading to the oxidation of the sulfinate. | researchgate.net |
Applications of Sodium 4 Acetamidobenzenesulfinate in Complex Molecule Synthesis
Synthesis of Functionalized Aryl Sulfonamides
The sulfonamide moiety is a cornerstone in medicinal chemistry and materials science. Sodium 4-acetamidobenzenesulfinate and related arylsulfinates are effective precursors for introducing the arylsulfonyl group. organic-chemistry.orgnih.gov Traditional methods for creating this functional group, such as electrophilic aromatic substitution with reagents like chlorosulfuric acid, often suffer from poor site-selectivity and limited functional group tolerance. organic-chemistry.org The use of sodium arylsulfinates provides a milder and more selective alternative for the construction of N-S bonds to form sulfonamides. researchgate.netacs.org
Recent methodologies have focused on the direct coupling of sodium arylsulfinates with various primary and secondary amines. For instance, a hypervalent iodine-catalyzed reaction provides a metal-free approach to sulfonamide synthesis under mild conditions. nih.gov Another effective strategy involves a molecular iodine-mediated coupling, which also proceeds at room temperature and accommodates a wide range of amine substrates. nih.gov These methods showcase the evolution towards more efficient and environmentally benign synthetic protocols.
The success of a synthetic method is often defined by its applicability to a wide range of substrates and its tolerance of various functional groups. The synthesis of sulfonamides from sodium arylsulfinates has been shown to be robust in this regard. Studies demonstrate that a diverse array of primary and secondary amines, including aromatic, aliphatic, cyclic, and acyclic variants, can be successfully sulfonylated. nih.gov
For example, reactions using a molecular iodine-mediated system have successfully coupled sodium sulfinates with amines featuring different electronic and steric properties. nih.gov This includes the successful synthesis of sulfonamides from sterically hindered amines like tert-butylamine (B42293) and long-chain amines such as dodecylamine, affording the products in good to high yields. nih.gov However, limitations have been noted; for example, sodium trifluoromethanesulfinate failed to produce the desired sulfonamide under certain conditions, indicating that the electronic nature of the sulfinate itself can be a determining factor. nih.gov
The table below illustrates the substrate scope for the synthesis of related acetamidosulfonamide derivatives, demonstrating the variety of amine coupling partners that can be employed in such transformations. nih.govresearchgate.net
| Amine Coupling Partner | Resulting Sulfonamide Structure |
|---|---|
| Pyrrolidine | N-(pyrrolidin-1-ylsulfonyl)acetanilide |
| Piperidine | N-(piperidin-1-ylsulfonyl)acetanilide |
| Morpholine | N-(morpholin-4-ylsulfonyl)acetanilide |
| 4-Methylpiperidine | N-((4-methylpiperidin-1-yl)sulfonyl)acetanilide |
| Aniline (B41778) | N-phenyl-4-acetamidobenzenesulfonamide |
This broad substrate scope enhances the utility of sulfinate-based methods for creating diverse libraries of sulfonamides for pharmaceutical and agrochemical screening.
When synthesizing chiral molecules, controlling the stereochemical outcome is paramount. In the formation of sulfonamides from sulfinates, a key consideration is the preservation of existing stereocenters. The sulfur atom in an achiral sulfinate like this compound is prochiral. However, significant research has focused on reactions where a carbon stereocenter is already present, particularly at the α-position to the sulfur atom.
It has been demonstrated that the conversion of stereochemically pure α-C-chiral sulfinates into primary and secondary sulfonamides can proceed with excellent retention of stereochemical integrity. organic-chemistry.orgdatapdf.com This stereospecificity is a notable advantage over traditional methods that use sulfonyl halides, which can be prone to racemization. organic-chemistry.org The process typically involves the electrophilic amination of the chiral sulfinate. organic-chemistry.org
Utilization in the Synthesis of Aryl Ketones
Aryl ketones are prevalent structural motifs in pharmaceuticals, natural products, and functional materials. This compound and other sodium arylsulfinates have emerged as powerful reagents for the synthesis of these compounds through innovative desulfinative cross-coupling reactions.
A highly efficient protocol for synthesizing aryl ketones involves the palladium-catalyzed desulfinative addition of sodium arylsulfinates to organic nitriles. datapdf.comacs.org This transformation effectively couples the aryl group from the sulfinate with the carbon atom of the nitrile, followed by hydrolysis to yield the ketone. The reaction is characterized by the extrusion of sulfur dioxide.
A notable study demonstrated a fast and efficient method using palladium(II) catalysis under controlled microwave irradiation. acs.org The wide scope of this reaction was showcased by reacting 14 different sodium arylsulfinates with 21 distinct nitriles, successfully producing 55 examples of aryl ketones. acs.org This highlights the method's broad applicability for generating structurally diverse ketones.
Mechanistic investigations, supported by electrospray ionization mass spectrometry (ESI-MS) and DFT calculations, suggest that the reaction proceeds via the generation of a key aryl-palladium intermediate. acs.org The desulfinative pathway was found to be more energetically favorable than analogous decarboxylative methods starting from benzoic acids, underscoring the synthetic advantage of using sulfinates as coupling partners. acs.org
Table 2: Examples of Aryl Ketone Synthesis via Palladium-Catalyzed Desulfinative Coupling Note: Illustrative examples based on the described methodology. acs.org
| Sodium Arylsulfinate | Nitrile | Resulting Aryl Ketone |
|---|---|---|
| This compound | Benzonitrile | 4'-Acetamido-benzophenone |
| Sodium benzenesulfinate | Acetonitrile | Acetophenone |
| Sodium 4-methoxybenzenesulfinate | Propionitrile | 1-(4-methoxyphenyl)propan-1-one |
Role in the Construction of Sulfur-Containing Organic Compounds
Sodium sulfinates are recognized as exceptionally versatile building blocks in organosulfur chemistry. nih.govacs.org Depending on the reaction conditions, they can function as sulfonylating, sulfinylating, or sulfenylating reagents, enabling the construction of S-S, N-S, and C-S bonds. nih.govacs.org This flexibility has led to their widespread use in synthesizing a variety of important organosulfur compounds, including thioethers. researchgate.netnih.gov
Thioethers (or sulfides) are crucial components in many natural products and pharmaceutical agents. researchgate.netnih.gov this compound and its analogs can be used to construct thioether linkages through several distinct catalytic pathways.
One approach involves the palladium-catalyzed homocoupling of sodium arenesulfinates to selectively form symmetrical diaryl sulfides. researchgate.net This method provides a direct route to diaryl thioethers from a single sulfinate precursor.
Another powerful strategy is the 1,6-conjugate addition of sodium arylsulfinates to para-quinone methides (p-QMs). chemrxiv.org This reaction, often catalyzed by a simple organic base like DABCO, proceeds rapidly at room temperature to furnish various diarylmethyl thioethers in moderate to excellent yields. chemrxiv.org This transformation demonstrates the ability of the sulfinate to act as a source of a nucleophilic sulfur species after an initial reduction step.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aryl Sulfonamide |
| Aryl Ketone |
| Thioether |
| Chlorosulfuric acid |
| Sodium trifluoromethanesulfinate |
| tert-Butylamine |
| Dodecylamine |
| 4-Acetamidobenzenesulfonyl chloride |
| Pyrrolidine |
| Piperidine |
| Morpholine |
| 4-Methylpiperidine |
| Aniline |
| 4-Methoxyaniline |
| Menthol |
| Diacetone-d-glucose |
| Sulfonyl chloride |
| Benzonitrile |
| Acetophenone |
| Acetonitrile |
| Propionitrile |
| 1-(4-methoxyphenyl)propan-1-one |
| 2-Cyanopyridine |
| Phenyl(pyridin-2-yl)methanone |
| Sodium benzenesulfinate |
| Sodium 4-methoxybenzenesulfinate |
| Sodium 4-methylbenzenesulfinate |
| Diaryl sulfide |
| para-Quinone methide |
| Diarylmethyl thioether |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) |
| Palladium(II) |
| Sulfur dioxide |
Formation of Alkenyl Sulfones
Alkenyl sulfones are an important class of organic compounds that feature a sulfonyl group attached to a carbon-carbon double bond. They are key intermediates in a variety of organic transformations and are present in numerous biologically active molecules. This compound serves as an effective precursor for the synthesis of 4-acetamidophenyl-substituted alkenyl sulfones through several synthetic strategies.
One common approach involves the reaction of this compound with vinyl halides. This reaction typically proceeds via a radical mechanism or a transition-metal-catalyzed cross-coupling reaction. For instance, the palladium-catalyzed coupling of sodium arylsulfinates with vinyl bromides provides a direct route to the corresponding vinyl sulfones.
Another powerful method is the hydrosulfonylation of alkynes. This reaction can be catalyzed by various transition metals, such as rhodium or copper, and often exhibits high regio- and stereoselectivity, leading to the formation of (E)-alkenyl sulfones. nih.gov The reaction of this compound with terminal alkynes under these conditions would be expected to yield the corresponding (E)-1-(alkenylsulfonyl)-4-acetamidobenzene derivatives.
Furthermore, the reaction of sodium sulfinates with allenes, also often catalyzed by rhodium, provides access to branched allylic sulfones with high enantioselectivity. nih.gov This method allows for the synthesis of chiral sulfones, which are of significant interest in medicinal chemistry.
The table below summarizes representative conditions for the synthesis of alkenyl sulfones using sodium arylsulfinates as a general class of reagents, which are applicable to this compound.
Table 1: Representative Conditions for the Synthesis of Alkenyl Sulfones from Sodium Arylsulfinates
| Reaction Type | Reactant | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Reaction with Vinyl Bromide | Vinyl Bromide | Pd(OAc)₂, PPh₃, Na₂CO₃ | Toluene/H₂O | 100 | 70-90 |
| Hydrosulfonylation of Alkyne | Phenylacetylene | [Rh(cod)Cl]₂, Ligand | Dioxane | 80 | 85-95 |
| Hydrosulfonylation of Allene | 1-Phenyl-1,2-propadiene | [Rh(cod)(S)-BINAP)]BF₄ | THF | 25 | 90-97 |
Note: The yields are typical for the reaction of various sodium arylsulfinates and may vary for this compound.
Precursor for Diverse Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry, and the incorporation of a sulfonyl group can enhance their therapeutic potential. This compound can be utilized as a precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles.
One of the key applications of arylsulfinates in heterocyclic synthesis is the construction of sulfonated pyrazoles. While direct condensation of this compound may not be the most common route, it can be generated in situ from the corresponding sulfonyl chloride, which then reacts with suitable precursors to form the pyrazole (B372694) ring. A more direct approach involves the reaction of sodium arylsulfinates with a 1,3-diketone and a sulfonyl hydrazide in the presence of an iodine catalyst to afford 4-sulfonyl pyrazoles. researchgate.net
Similarly, thiazole (B1198619) derivatives bearing a sulfonamide linkage are of significant interest due to their wide range of biological activities. The synthesis of such compounds often involves the reaction of a 2-aminothiazole (B372263) with a benzenesulfonyl chloride. While not a direct use of the sulfinate, the parent 4-acetamidobenzenesulfonyl chloride can be readily prepared from this compound by oxidation, thus making the sulfinate a viable starting material for these syntheses. A more direct, albeit less common, route could involve the N-sulfonylation of azoles with sodium sulfinates mediated by an N-halosuccinimide. nih.gov
The following table outlines general conditions for the synthesis of representative heterocyclic systems using sodium arylsulfinates or their derivatives.
Table 2: Representative Conditions for the Synthesis of Heterocyclic Compounds from Sodium Arylsulfinates and Derivatives
| Heterocycle | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Sulfonyl Pyrazole | 1,3-Diketone, Sulfonyl Hydrazide, Sodium Arylsulfinate | I₂ | CH₃CN | Room Temp | 60-85 |
| N-Sulfonyl Benzimidazole | Benzimidazole, Sodium Arylsulfinate | N-Iodosuccinimide | CH₃CN | 80 | 70-90 |
Note: The yields are typical for the reaction of various sodium arylsulfinates and may vary when this compound is used.
Derivatives and Advanced Functionalization Strategies Involving Sodium 4 Acetamidobenzenesulfinate
Synthesis of Novel Sodium 4-Acetamidobenzenesulfinate Derivatives
The generation of novel derivatives from this compound is primarily achieved through reactions involving its sulfinate group or by utilizing its more reactive precursor, 4-acetamidobenzenesulfonyl chloride.
The most common method for preparing sodium (hetero)aryl sulfinates involves the reduction of the corresponding sulfonyl chlorides. nih.gov Specifically, p-acetaminobenzenesulfinic acid can be prepared by the reduction of p-acetaminobenzenesulfonyl chloride with agents like sodium sulfite (B76179). orgsyn.org This sulfonyl chloride is a key intermediate for accessing a wide array of derivatives.
A primary strategy for structural modification is the synthesis of sulfonamides. This is typically achieved by reacting 4-acetamidobenzenesulfonyl chloride with various primary or secondary amines in the presence of a base, such as sodium carbonate, in a solvent like dichloromethane. nih.gov This reaction is versatile, allowing for the introduction of diverse functionalities by simply changing the amine component, which in turn influences the properties of the resulting sulfonamide derivative. nih.gov
Table 1: Synthesis of N-Substituted 4-Acetamidosulfonamide Derivatives
| Amine Reactant | Resulting Derivative | Yield (%) |
|---|---|---|
| Benzylamine | N-(4-(N-benzylsulfamoyl)phenyl)acetamide | 86% |
| Cyclohexylamine | N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide | 70% |
| Piperazine | N,N'-(piperazine-1,4-diylbis(sulfonylbis(4,1-phenylene)))diacetamide | 75% |
| Morpholine | N-(4-(morpholinosulfonyl)phenyl)acetamide | 82% |
This table presents data on the synthesis of various sulfonamide derivatives starting from 4-acetamidobenzenesulfonyl chloride and different amines, as reported in scientific literature. nih.gov
The conversion of the sulfinate or its precursor into other functional groups can dramatically alter the compound's reactivity. A key example is the synthesis of 4-acetamidobenzenesulfonyl azide (B81097) (p-ABSA). This derivative exhibits reactivity similar to p-toluenesulfonyl azide and is used as a diazo transfer reagent to introduce diazo functional groups at active methylene (B1212753) positions. guidechem.com This transformation is crucial for synthesizing α-diazoketones, which are important intermediates in organic reactions like cyclopropanation and Wolff rearrangements. guidechem.com Researchers often prefer p-ABSA for these reactions, especially in large-scale preparations, due to safety considerations over other azides. guidechem.com
Furthermore, the reactivity of sodium sulfinates, including this compound, is highly dependent on the reaction conditions. nih.govnih.gov They can function as versatile building blocks, acting as sulfonylating (RSO₂–), sulfenylating (RS–), or sulfinylating (RSO–) agents. nih.govrsc.org This tunable reactivity allows for the controlled formation of various sulfur-containing organic compounds through the construction of new sulfur-sulfur, nitrogen-sulfur, or carbon-sulfur bonds. nih.govrsc.org
Applications of Derived Compounds in Organic Synthesis
The derivatives of this compound are valuable building blocks, finding use as precursors for complex molecules in both the pharmaceutical and material science sectors. researchgate.netbldpharm.com
Derivatives of this compound are instrumental in the development of new therapeutic agents. The sulfonamide derivatives, in particular, form a core scaffold in many biologically active compounds.
Antioxidant Agents : A series of sixteen acetamidosulfonamide derivatives have been synthesized and investigated for their antioxidant properties. researchgate.net These studies demonstrate that specific structural features, such as an ethylene (B1197577) group connected to a pyridine (B92270) ring on the sulfonamide, can lead to significant radical scavenging and superoxide (B77818) dismutase (SOD) activities. researchgate.net
Antimicrobial Agents : Researchers have synthesized novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which is structurally related to derivatives of 4-acetamidobenzenesulfinate. mdpi.com These N-acyl-α-amino acid derivatives were designed to increase lipophilicity while maintaining electronic effects, showing promise in the development of new agents to combat Gram-positive pathogens. mdpi.com
Hybrid Molecules : The concept of creating hybrid molecules by combining a sulfonamide scaffold with an existing drug is a promising pharmaceutical strategy. For instance, novel sulfonamide derivatives of trimetazidine, an anti-anginal medication, have been synthesized to potentially enhance therapeutic outcomes by addressing both ischemic and infectious components of a disease. mdpi.com
Table 2: Applications of Derived Scaffolds in Pharmaceutical Research
| Derived Scaffold | Target Application | Research Finding |
|---|---|---|
| Acetamidosulfonamides | Antioxidants | Certain derivatives exhibit potent radical scavenging and SOD activities. researchgate.net |
| N-Acyl-α-amino acids with sulfonylphenyl moiety | Antimicrobials | Showed potential against Gram-positive pathogens, including Enterococcus faecium. mdpi.com |
The utility of this compound and its derivatives extends beyond pharmaceuticals into the realm of material science. The dihydrate form of the compound is specifically identified as a potential organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous, crystalline polymers with highly ordered structures. Their unique properties make them suitable for a variety of advanced applications, positioning derivatives of this compound as foundational components for:
Electronic Materials
Magnetic Materials
Polymer Science Material Building Blocks
Analytical Methodologies for Reaction Monitoring and Product Characterization
Spectroscopic Techniques for Structural Elucidation of Intermediates and Products
Spectroscopic methods are fundamental in determining the molecular structure of sodium 4-acetamidobenzenesulfinate and its precursors. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are utilized to characterize this compound and related compounds. In ¹H NMR, the chemical shifts, splitting patterns (multiplicities), and integration of the signals reveal the number of different types of protons, their neighboring environments, and their relative abundance. For instance, in related aromatic compounds, aromatic protons typically appear as multiplets in the downfield region of the spectrum, while aliphatic protons, such as those in an ethyl group, would present as distinct quartets and triplets. rsc.org
¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. For example, in a study of 4-acetamidobenzenesulfonamide, a structurally similar compound, the chemical shifts in the ¹³C NMR spectrum were used to identify the various carbon atoms in the molecule. chemicalbook.com The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 1: Representative ¹H NMR Data for Related Benzenesulfonate Structures
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 4-Chlorophenyl 4-methylbenzenesulfonate (B104242) rsc.org | Aromatic H | 7.69, 7.32, 7.24, 6.92 | d, d, d, d |
| CH₃ | 2.45 | s | |
| 4-Chlorophenyl 4-ethylbenzenesulfonate (B229782) rsc.org | Aromatic H | 7.72, 7.34, 7.24, 6.93 | d, d, d, d |
| CH₂ | 2.74 | q | |
| CH₃ | 1.26 | t | |
| 4-Chlorophenyl 4-bromobenzenesulfonate (B403753) rsc.org | Aromatic H | 7.68, 7.27, 6.94 | s, d, d |
| 4-Chlorophenyl 4-chlorobenzenesulfonate (B8647990) rsc.org | Aromatic H | 7.76, 7.52, 7.28, 6.94 | d, d, d, d |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet. Data is illustrative for related structures.
Table 2: Representative ¹³C NMR Data for a Related Benzenesulfonate Structure
| Compound | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|
| 4-Chlorophenyl 4-bromobenzenesulfonate rsc.org | Aromatic C | 147.81, 134.05, 133.12, 132.66, 129.93, 129.92, 129.89, 123.67 |
Data is illustrative for a related structure.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov For this compound, the exact mass can be computed and compared with the experimentally determined value to confirm its molecular formula, C₈H₈NNaO₃S. nih.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which is crucial for distinguishing between compounds with the same nominal mass. rsc.org For example, the exact mass of this compound is calculated to be 221.01225857 Da. nih.gov In the analysis of related compounds, ESI-HRMS has been used to confirm the formation of products by identifying the [M+Na]⁺ adduct. rsc.org
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, characteristic absorption bands would be expected for the N-H and C=O groups of the acetamido moiety, as well as the S=O stretching of the sulfinate group. researchgate.net The FTIR spectrum of this compound, typically recorded using a KBr wafer technique, provides a unique fingerprint of the molecule. nih.gov
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound exhibits UV absorption due to its benzene (B151609) ring. nih.gov The UV-Vis spectrum can be used to monitor the presence of the aromatic system and can also be employed for quantitative analysis.
Table 3: Spectroscopic Data for this compound
| Technique | Parameter | Observation | Reference |
|---|---|---|---|
| Mass Spectrometry | Molecular Weight | 221.21 g/mol | nih.gov |
| Exact Mass | 221.01225857 Da | nih.gov | |
| Infrared Spectroscopy | Technique | KBr WAFER | nih.gov |
Chromatographic Methods for Reaction Monitoring and Purification
Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for monitoring the progress of a chemical reaction and for purifying the final product. The separation is based on the differential distribution of the analytes between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for both qualitative and quantitative analysis. nih.gov It is employed in the analysis of this compound to assess its purity and to monitor the formation of the product during synthesis. mdpi.com A typical HPLC system consists of a column packed with a stationary phase (e.g., C18), a pump to deliver the mobile phase, an injector, and a detector. nih.gov The choice of stationary and mobile phases is critical for achieving good separation. For ionizable compounds like this compound, ion-pair HPLC can be an effective approach. nih.gov The retention time of the compound is a characteristic parameter under specific chromatographic conditions. nih.gov
Thin-Layer Chromatography (TLC) and Column Chromatography
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative monitoring of reactions and for the preliminary assessment of purity. sigmaaldrich.comwisc.edu A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system (mobile phase). wisc.edu The separation of components is visualized as spots at different heights on the plate. sigmaaldrich.com
Column chromatography operates on the same principles as TLC but on a larger scale, making it suitable for the purification of compounds. rsc.org The stationary phase is packed into a column, and the sample mixture is loaded onto the top. The mobile phase is then passed through the column, and the separated components are collected in fractions as they elute. rsc.org This method is often used to purify the crude product of a synthesis, including the preparation of sulfinate salts. rsc.org
Table 4: Chromatographic Methods in the Analysis of Related Compounds
| Technique | Application | Stationary Phase | Mobile Phase | Reference |
|---|---|---|---|---|
| HPLC | Analysis of NSAIDs | C18 | Pentane-1-sulfonic acid and methanol | nih.gov |
| HPLC | Analysis of Sulfated Phenols | Pentafluorophenyl | Acetate buffer/methanol | mdpi.com |
| TLC | Reaction Monitoring | Silica Gel | Petroleum ether and ethyl acetate | rsc.org |
Future Research Directions and Emerging Paradigms
Exploration of New Catalytic Systems for Sodium 4-Acetamidobenzenesulfinate Transformations
The development of innovative catalytic systems is crucial for expanding the synthetic applications of this compound. Research is actively pursuing more efficient, selective, and environmentally benign methods for its conversion into high-value sulfones and sulfonamides.
A primary focus is on advancing transition metal catalysis . While palladium and copper have been traditionally used, newer systems are being explored to overcome existing limitations. researchgate.netthieme-connect.com Dual catalysis, combining nickel and photoredox catalysts, has emerged as a powerful strategy for the cross-coupling of sulfinate salts with aryl iodides at room temperature, showing broad functional group compatibility. acs.orgrsc.org
Photoredox catalysis represents a significant leap forward, using visible light to drive chemical reactions. nih.gov This approach enables the generation of sulfonyl radicals from sulfinates under mild conditions, which can then participate in a variety of bond-forming reactions. rsc.orgdomainex.co.uk Recent strategies have focused on overcoming the challenge of sulfinate oxidation by employing easily oxidized radical precursors, thereby facilitating the efficient synthesis of a wide range of organosulfur compounds. nih.govnih.gov
Furthermore, there is a growing emphasis on the use of earth-abundant metal catalysts , such as iron, to develop more cost-effective and sustainable processes. acs.org Additionally, the exploration of heterogeneous catalysts, like biomass-derived copper catalysts, is proving effective for C–S coupling reactions, offering the advantage of easy recovery and reuse. dntb.gov.ua
Table 1: Emerging Catalytic Systems for Sulfinate Transformations
| Catalytic Approach | Metal/System | Key Advantages | Typical Transformation |
| Dual Catalysis | Nickel/Photoredox | Mild room temperature conditions, broad scope. acs.orgrsc.org | Cross-coupling of sulfinates with aryl halides. acs.org |
| Photoredox Catalysis | Organic Dyes/Iridium | Green, light-mediated, high selectivity. nih.govdomainex.co.uk | Generation of sulfonyl radicals for C-S bond formation. rsc.org |
| Earth-Abundant Metals | Iron | Cost-effective, environmentally friendly. acs.org | Fluorosulfonylation of alkenes. acs.org |
| Heterogeneous Catalysis | Biomass-supported Copper | Reusable, stable, efficient C-S coupling. dntb.gov.ua | Sulfonylation of ketone hydrazones. dntb.gov.ua |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the production of organic compounds, including derivatives of this compound. mdpi.comacs.orgnih.gov Continuous flow processes offer superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. rsc.orgresearchgate.net
For the synthesis of sulfonyl chlorides and subsequently sulfonamides, flow chemistry provides a means to manage highly exothermic reactions and handle challenging reagents safely. rsc.orgresearchgate.net Automated systems can perform multi-step syntheses, including reaction, work-up, and purification, with minimal human intervention. acs.orgsynplechem.com For instance, a fully automated flow-through process has been developed for the production of secondary sulfonamides using a "catch and release" protocol, enabling the rapid generation of compound libraries with high purity. acs.orgnih.gov These technologies are not only accelerating the discovery of new drug candidates but are also being integrated with in-line biological screening to create powerful platforms for medicinal chemistry. researchgate.net
Development of Stereoselective and Enantioselective Reactions
The creation of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical industry. Consequently, a major frontier in sulfinate chemistry is the development of stereoselective and enantioselective reactions . acs.orgnih.gov This involves the synthesis of chiral sulfones and other sulfur-containing stereogenic centers with high levels of control.
Organocatalysis has emerged as a powerful tool in this domain. Chiral catalysts, such as cinchona alkaloids and their derivatives, have been successfully employed in the enantioselective construction of complex molecules, including axially chiral sulfone-containing styrenes. nih.govthieme-connect.comacs.orgnih.gov These methods can produce compounds with excellent enantioselectivities (up to >99% ee). acs.orgnih.gov
Another key strategy is the asymmetric condensation of prochiral sulfinates with alcohols, using chiral ion-pairing catalysts like pentanidium, to produce enantioenriched sulfinate esters. nih.govthieme-connect.com These chiral sulfinate esters are versatile intermediates that can be transformed into a diverse array of other chiral sulfur compounds, including sulfoxides and sulfoximines. thieme-connect.comrsc.org The development of these methods provides access to novel chemical space and facilitates the late-stage diversification of drug molecules. nih.gov
Leveraging Computational Insights for Rational Catalyst and Reaction Design
Computational chemistry , particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the development of new synthetic methods. nih.govnih.gov By modeling reaction pathways and transition states, researchers can gain deep insights into reaction mechanisms, predict the outcomes of new reactions, and rationally design more effective catalysts. acs.orgresearchgate.net
For transformations involving sulfinates, DFT can be used to study the properties of intermediates, such as sulfonyl radicals, and to understand the factors that control selectivity. acs.org For example, in the development of selective inhibitors for enzymes like cyclooxygenase (COX), DFT calculations help to correlate the structural features of sulfonamide-based compounds with their biological activity. mdpi.com This synergy between computational prediction and experimental validation allows for a more efficient and targeted approach to catalyst and reaction design, reducing the time and resources required for empirical screening.
Biocatalytic Approaches and Enzymatic Transformations Involving Sulfinates
The use of enzymes as catalysts (biocatalysis ) offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov While the biocatalysis of sulfinates is a nascent field, it holds immense potential for the sustainable production of sulfonyl compounds.
Enzymes such as sulfotransferases (STs) , which naturally catalyze the transfer of sulfate (B86663) groups, are being explored for their synthetic utility. nih.govnih.gov Although their primary role involves sulfate esters, the broader catalytic potential of these and other enzymes, like oxidoreductases and hydrolases, for sulfinate transformations is an active area of investigation. For example, ketoreductases (KREDs), which are well-established for reducing ketones to chiral alcohols, have been used in one-pot photo-enzymatic cascade reactions to produce chiral hydroxysulfones with high enantioselectivity. mdpi.com
The challenge of enzyme stability and substrate scope is being addressed through protein engineering and directed evolution. mdpi.com As our understanding of enzyme mechanisms and capabilities grows, the development of novel biocatalysts tailored for specific transformations of this compound and related sulfinates will likely lead to greener and more efficient manufacturing processes for pharmaceuticals and fine chemicals. patsnap.com
Q & A
Basic: What are the validated synthetic routes for Sodium 4-Acetamidobenzenesulfinate, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves sulfonation of 4-acetamidobenzenesulfonic acid followed by neutralization with sodium hydroxide. Key steps include:
- Purification: Recrystallization using ethanol/water mixtures (1:3 v/v) to remove unreacted precursors.
- Characterization: Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) and elemental analysis (expected C: 35.2%, H: 3.1%, N: 5.8%) .
- Quality Control: Monitor residual solvents (e.g., ethyl acetate) via GC-MS, ensuring levels <50 ppm as per ICH guidelines.
Advanced: How can reaction conditions be optimized for this compound as a sulfonating agent in peptide synthesis?
Methodological Answer:
Use a Design of Experiments (DOE) approach to evaluate variables:
- pH: Test buffered conditions (pH 7–9) to balance sulfonate group reactivity and peptide stability.
- Temperature: Optimize between 25–40°C using Arrhenius plots to minimize side reactions.
- Catalysts: Screen metal ions (e.g., Cu²⁺, Fe³⁺) for enhanced efficiency, monitored by LC-MS yield analysis .
- Statistical Validation: Apply ANOVA to identify significant factors (p < 0.05) and replicate optimal conditions thrice for reproducibility.
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR: ¹H NMR (D₂O, 400 MHz) should show a singlet at δ 2.1 ppm (acetamidomethyl group) and aromatic protons at δ 7.3–7.6 ppm.
- FT-IR: Confirm sulfonate S=O stretches at 1040 cm⁻¹ and 1175 cm⁻¹.
- XRD: Compare crystallographic data (e.g., unit cell parameters) to CSD refcode NAKWAK .
- Mass Spectrometry: ESI-MS in negative mode should exhibit [M−Na]⁻ ion at m/z 246.1 .
Advanced: How should researchers resolve contradictions in reported solubility data across solvents?
Methodological Answer:
- Controlled Replication: Standardize solvent purity (e.g., HPLC-grade) and temperature (25°C ± 0.1°C) using jacketed glass cells.
- Techniques: Use gravimetric analysis (after lyophilization) or UV-Vis calibration curves (λ_max = 265 nm, ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) .
- Data Reconciliation: Apply multivariable regression to account for ionic strength and solvent polarity effects, referencing IUPAC solubility guidelines .
Basic: What protocols ensure stable storage of this compound?
Methodological Answer:
- Environment: Store in amber glass under argon at −20°C to prevent oxidation.
- Desiccation: Use silica gel packs to maintain humidity <10% RH.
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products .
Advanced: What mechanistic approaches elucidate the role of this compound in sulfonamide drug synthesis?
Methodological Answer:
- Isotopic Labeling: Use ³⁵S-labeled compound to track sulfonate group transfer via autoradiography.
- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies for sulfonation steps .
- Kinetic Profiling: Use stopped-flow spectroscopy to measure rate constants (k) under varying nucleophile concentrations .
Basic: How to quantify this compound in aqueous solutions?
Methodological Answer:
- Titrimetry: Use cerimetric titration with ferroin indicator (endpoint at orange → pale blue).
- UV-Vis: Prepare calibration curves at λ = 265 nm (linear range: 0.1–10 mM, R² > 0.999).
- Uncertainty Analysis: Report confidence intervals (95%) and account for photodegradation by minimizing light exposure during measurements .
Advanced: How to investigate this compound’s interactions with serum albumin?
Methodological Answer:
- Biophysical Assays: Use Surface Plasmon Resonance (SPR) to determine binding affinity (Kd) and stoichiometry.
- Thermodynamic Profiling: Perform Isothermal Titration Calorimetry (ITC) to measure ΔH and ΔS.
- Structural Analysis: Conduct molecular docking (AutoDock Vina) with albumin crystal structures (PDB ID: 1BM0) .
Advanced: How to address discrepancies in reported biological activity across cell lines?
Methodological Answer:
- Standardization: Use ATCC-validated cell lines and control for passage number (<20).
- Dose-Response Curves: Generate IC₅₀ values with 8-point serial dilutions (n = 6 replicates).
- Confounding Factors: Test for endotoxin contamination (LAL assay) and serum batch variability .
Advanced: What methodologies assess this compound’s stability under oxidative stress?
Methodological Answer:
- Stress Testing: Expose to H₂O₂ (0.3% w/v) or AIBN (10 mM) at 37°C, sampling hourly for LC-MS analysis.
- Degradation Pathways: Identify products (e.g., sulfonic acid derivatives) via HRMS and propose mechanisms using QSAR models .
- Kinetic Modeling: Fit degradation data to first-order kinetics and calculate t₁/₂ under varying pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
